Cas no 64507-07-9 (2-Methoxy-5-(trifluoromethyl)benzoyl chloride)
2-Methoxy-5-(trifluoromethyl)benzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzoyl chloride, 2-methoxy-5-(trifluoromethyl)-
- 2-Methoxy-5-(trifluoromethyl)benzoyl chloride
- MFCD07772786
- F72035
- 2-METHOXY-5-(TRIFLUOROMETHYL)BENZOYLCHLORIDE
- 64507-07-9
- JS-4489
- SCHEMBL344681
- DB-182365
- AKOS015957037
-
- MDL: MFCD07772786
- Inchi: 1S/C9H6ClF3O2/c1-15-7-3-2-5(9(11,12)13)4-6(7)8(10)14/h2-4H,1H3
- InChI Key: YRNOLZJRZSOMLM-UHFFFAOYSA-N
- SMILES: ClC(C1=C(C=CC(C(F)(F)F)=C1)OC)=O
Computed Properties
- Exact Mass: 238.00088
- Monoisotopic Mass: 238.0008416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
2-Methoxy-5-(trifluoromethyl)benzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A781184-1g |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride |
64507-07-9 | 95% | 1g |
$42.0 | 2025-04-18 | |
| Ambeed | A781184-5g |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride |
64507-07-9 | 95% | 5g |
$120.0 | 2025-04-18 | |
| Alichem | A013007050-250mg |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride |
64507-07-9 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A013007050-500mg |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride |
64507-07-9 | 97% | 500mg |
$855.75 | 2023-09-01 | |
| Alichem | A013007050-1g |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride |
64507-07-9 | 97% | 1g |
$1534.70 | 2023-09-01 | |
| TRC | M106590-1g |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride |
64507-07-9 | 1g |
$ 160.00 | 2022-06-04 | ||
| TRC | M106590-2.5g |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride |
64507-07-9 | 2.5g |
$ 270.00 | 2022-06-04 | ||
| abcr | AB404033-1 g |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride; . |
64507-07-9 | 1g |
€157.90 | 2023-06-17 | ||
| abcr | AB404033-5 g |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride; . |
64507-07-9 | 5g |
€345.60 | 2023-06-17 | ||
| eNovation Chemicals LLC | Y1212749-25g |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride |
64507-07-9 | 95% | 25g |
$1000 | 2024-07-23 |
2-Methoxy-5-(trifluoromethyl)benzoyl chloride Suppliers
2-Methoxy-5-(trifluoromethyl)benzoyl chloride Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-Methoxy-5-(trifluoromethyl)benzoyl chloride
Professional Introduction to 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride (CAS No. 64507-07-9)
2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 64507-07-9, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring both a methoxy group and a trifluoromethyl substituent on a benzoyl chloride backbone, imparts distinct reactivity and stability characteristics that make it invaluable in modern drug discovery and development.
The significance of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride lies in its versatility as a building block for more complex molecules. The presence of the benzoyl chloride moiety allows for facile introduction of amine groups via nucleophilic acyl substitution reactions, while the electron-withdrawing trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds. These attributes are particularly beneficial in designing drugs that require optimal pharmacokinetic profiles.
In recent years, there has been growing interest in the development of novel therapeutic agents targeting inflammatory and immunological disorders. The structural features of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride make it a promising precursor for synthesizing inhibitors of key enzymes involved in these pathways. For instance, researchers have explored its utility in generating derivatives that modulate the activity of cyclooxygenase (COX) and lipoxygenase enzymes, which are central to the production of pro-inflammatory mediators.
Moreover, the compound has found applications in the synthesis of small-molecule probes for studying protein-protein interactions. The benzoyl chloride functionality enables easy conjugation with peptides or other biomolecules, facilitating the development of tools for biochemical assays. Such probes are essential for elucidating the mechanisms underlying various diseases, including cancer and neurodegenerative disorders.
The trifluoromethyl group in 2-Methoxy-5-(trifluoromethyl)benzoyl chloride is particularly noteworthy for its ability to influence the electronic properties of adjacent functional groups. This feature has been exploited in designing molecules with enhanced binding affinity to biological targets. For example, trifluoromethyl-substituted compounds often exhibit improved metabolic resistance, making them more suitable for long-term therapeutic use. Recent studies have demonstrated its role in developing antiviral agents where such stability is critical.
Synthetic methodologies involving 2-Methoxy-5-(trifluoromethyl)benzoyl chloride have also seen advancements, particularly in green chemistry approaches. Researchers are increasingly focusing on optimizing reaction conditions to minimize waste and energy consumption. One notable development is the use of catalytic systems that enhance yield while reducing hazardous byproducts. These innovations align with global efforts to promote sustainable chemical practices.
The compound's utility extends beyond pharmaceutical applications into materials science. Its ability to form stable derivatives with diverse functional groups makes it a valuable candidate for developing advanced polymers and coatings with tailored properties. For instance, researchers have investigated its incorporation into polymer matrices to enhance thermal stability or mechanical strength.
In conclusion, 2-Methoxy-5-(trifluoromethyl)benzoyl chloride (CAS No. 64507-07-9) represents a versatile and highly functional compound with broad applications across multiple scientific domains. Its unique structural features continue to drive innovation in drug discovery, synthetic chemistry, and materials science. As research progresses, it is anticipated that new methodologies and applications will further underscore its importance in addressing contemporary scientific challenges.
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